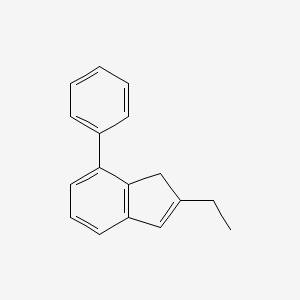

2-Ethyl-7-phenyl-1H-indene

Description

Overview of the Indene (B144670) Scaffold in Organic Chemistry

Indene is a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. ontosight.ai This unique bicyclic framework forms the basis of a wide array of derivatives with diverse applications. ontosight.aibeilstein-journals.org The indene core is a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. ontosight.ai Its structure allows for various chemical modifications, leading to a broad spectrum of chemical and physical properties.

The chemistry of indene is characterized by the reactivity of both its aromatic and non-aromatic portions. The five-membered ring can undergo reactions typical of alkenes, while the benzene ring is susceptible to electrophilic aromatic substitution. This dual reactivity makes the indene scaffold a valuable synthon for constructing intricate molecular architectures.

Importance of Substituted Indenes in Advanced Chemical Research

The strategic placement of substituents on the indene ring system gives rise to a vast library of compounds with tailored properties. These substituted indenes are of great interest in numerous areas of advanced chemical research. organic-chemistry.orgbohrium.com For instance, they serve as crucial ligands in the development of metallocene catalysts used in polymerization processes. beilstein-journals.orgacs.org

Furthermore, indene derivatives are prominent in medicinal chemistry, with many exhibiting significant biological activities. ontosight.airesearchgate.net Compounds incorporating the indene scaffold have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aioaepublish.com The rigid and three-dimensional nature of some indene structures makes them attractive pharmacophores for targeting specific biological receptors. oaepublish.comontosight.ai The development of efficient and selective methods for synthesizing functionalized indenes is, therefore, a key focus of contemporary organic synthesis. organic-chemistry.orgacs.org

Academic Relevance of 2-Ethyl-7-phenyl-1H-indene within Indene Derivatives

Within the extensive family of indene derivatives, this compound (CAS RN: 154380-63-9) represents a specific molecule of academic interest. chemical-suppliers.eu Its structure, featuring an ethyl group at the 2-position and a phenyl group at the 7-position, presents a unique combination of alkyl and aryl substituents. chemnet.com This particular substitution pattern influences its steric and electronic properties, making it a valuable subject for synthetic and mechanistic studies.

The presence of both alkyl and aryl groups on the indene core allows for the investigation of their combined effects on the molecule's reactivity and potential applications. Research on compounds with similar substitution patterns contributes to a deeper understanding of structure-property relationships within the indene class. While specific research findings on this compound are not extensively documented in publicly available literature, its chemical structure suggests its potential utility as an intermediate in organic synthesis.

A Chinese patent describes a method for preparing 2-methyl-7-phenyl-1H-indene, a closely related compound, from 4-phenyl-2-methyl-2,3-dihydro-1-indenone with a high yield. google.com This suggests that a similar synthetic strategy could potentially be employed for the synthesis of this compound. The patent provides spectroscopic data for the methyl analog, which can serve as a reference for the characterization of the ethyl derivative. google.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-7-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-2-13-11-15-9-6-10-16(17(15)12-13)14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTHSRTZOOWAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593571 | |

| Record name | 2-Ethyl-7-phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154380-63-9 | |

| Record name | 2-Ethyl-7-phenyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in Indene Chemistry

Mechanistic Pathways of Cyclization Reactions

Cyclization is a key step in the formation of the indene (B144670) core. Various mechanistic pathways have been proposed and studied, often involving reactive intermediates and intricate bond-forming steps.

Transition metal-catalyzed cyclization reactions of certain precursors, such as electron-rich 2-alkyl-1-ethynylbenzene derivatives, are thought to proceed through the formation of metal-vinylidene intermediates. organic-chemistry.orgorganic-chemistry.org One proposed mechanism involves a 1,5-hydrogen shift from the alkyl group to the metal center of an initial metal-vinylidene intermediate, leading to the formation of the indene ring system. organic-chemistry.orgorganic-chemistry.org Ruthenium complexes, for instance, have been shown to catalyze the cyclization of 2-alkyl-1-ethynylbenzenes, where the reaction is believed to proceed via the formation of a ruthenium-vinylidene intermediate followed by a 1,5-hydride shift. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

The conversion of a terminal alkyne coordinated to a metal center into a metal vinylidene can occur through two primary proposed mechanisms: an oxidative addition of the metal into the alkyne C-H bond followed by a organic-chemistry.orgresearchgate.net-hydride shift, or a direct organic-chemistry.orgorganic-chemistry.org-migration of a hydride across the alkyne. nih.gov Once formed, the electrophilic carbon of the vinylidene intermediate is susceptible to nucleophilic attack, initiating the cyclization cascade. nih.gov

| Intermediate | Role in Reaction | Catalyst/Reagent | Reference |

|---|---|---|---|

| Metal-Vinylidene | Electrophilic species that initiates cyclization. | Ruthenium complexes (e.g., TpRuPPh3(CH3CN)2PF6) | organic-chemistry.orgorganic-chemistry.org |

| Benzylic Carbocation | Stable intermediate in Brønsted acid-catalyzed cyclization. | Trifluoromethanesulfonic acid (TfOH) | organic-chemistry.org |

Another important mechanistic pathway in indene synthesis involves carbonyl-assisted C-H activation. organic-chemistry.org This strategy often utilizes transition metal catalysts to direct the activation of a C-H bond, typically on an aromatic ring, facilitated by a coordinating carbonyl group. For instance, a cobalt-catalyzed reaction has been reported where a weakly coordinating carbonyl group assists in the C-H activation of an aromatic system with an α,β-unsaturated ketone, leading to an aldol (B89426) condensation and subsequent formation of the indene product. organic-chemistry.org This process highlights the utility of directing groups in achieving regioselective C-H functionalization. Ruthenium catalysts have also been employed in the synthesis of alkyl-substituted acenes through a similar carbonyl-directed C-H alkylation of acenequinones. nih.gov

Mechanisms in Catalytic Indene Formation

Catalysis is central to many modern methods of indene synthesis, with transition metals playing a pivotal role in facilitating the necessary bond formations and rearrangements.

Transition metal complexes, particularly those of rhodium, ruthenium, palladium, nickel, and cobalt, are extensively used in catalytic indene synthesis. organic-chemistry.orgrsc.orgnih.gov These complexes can activate substrates in various ways, including through C-H activation, coordination to π-systems, and formation of reactive intermediates like metal-vinylidenes. organic-chemistry.orgnih.govnih.gov The "indenyl effect," where transition-metal indenyl complexes exhibit enhanced reactivity compared to their cyclopentadienyl (B1206354) counterparts, is a notable phenomenon in this context. rsc.orgnih.gov This enhanced reactivity is often attributed to the ability of the indenyl ligand to slip from an η⁵ to an η³ coordination mode, creating a vacant coordination site for substrate binding. nih.gov

The choice of metal and ligands can significantly influence the reaction pathway and product selectivity. For example, rhodium(I) catalysts have been used to react 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives, with the regioselectivity being dependent on the steric properties of the alkyne substituent. organic-chemistry.org Nickel catalysts have been employed in the carboannulation of o-bromobenzyl zinc bromide with alkynes. organic-chemistry.org

| Catalyst | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Cp*Co(CO)I2 | Carbonyl-assisted C-H activation | Formation of a cobalt-carbene radical | organic-chemistry.org |

| Rh(I) complexes | Reaction of arylboronic acids with alkynes | Regioselectivity influenced by sterics | organic-chemistry.org |

| TpRuPPh3(CH3CN)2PF6 | Cyclization of 2-alkyl-1-ethynylbenzenes | Formation of a metal-vinylidene intermediate | organic-chemistry.orgorganic-chemistry.org |

| FeCl3 | Reaction of N-benzylic sulfonamides with alkynes | Generation of benzyl (B1604629) cation intermediates | organic-chemistry.org |

In addition to organometallic intermediates, radical and carbocation species have also been proposed to play a role in certain indene formation reactions. For instance, the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes is suggested to proceed through the cleavage of a C-N bond to generate a benzyl cation intermediate. organic-chemistry.org This cation then reacts with the alkyne to form the indene product with high regioselectivity. organic-chemistry.org

Metalloradical catalysis offers another mechanistic avenue. A cobalt-based catalytic system has been developed for the synthesis of 1H-indenes from o-cinnamyl N-tosyl hydrazones. scispace.comuva.nl The proposed mechanism involves the formation of a Co(III)-carbene radical intermediate, which then undergoes a radical ring-closure to form an indanyl radical. scispace.com A subsequent 1,2-hydrogen transfer step eliminates the indene product and regenerates the catalyst. scispace.com The involvement of radical intermediates in this system was confirmed through trapping experiments. scispace.com The formation of indene in combustion processes is also believed to involve radical pathways, such as the reaction of the benzyl radical with acetylene. researchgate.netnih.govuoa.gr

Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes provides another example where carbocation intermediates are key. organic-chemistry.org The reaction is initiated by the Markovnikov protonation of a double bond to form a stable benzylic carbocation, which then undergoes an intramolecular cyclization followed by deprotonation to yield the indene derivative. organic-chemistry.org

Stereochemical Aspects of Indene Synthesis Mechanisms

The stereochemistry of indene synthesis is of significant interest, particularly for applications in asymmetric catalysis and the synthesis of chiral molecules. The mechanism of the reaction plays a crucial role in determining the stereochemical outcome. For instance, in reactions involving the creation of stereocenters, the approach of the reactants and the geometry of the transition state are critical.

In the asymmetric Michael addition of chiral imines to electrophilic alkenes, which can be a step in the synthesis of functionalized indane and indene derivatives, the stereochemical outcome can be rationalized by a compact transition state. nih.gov In this model, a hydrogen atom is transferred from the nitrogen of the enamine to the α-vinylic carbon of the acceptor in a concerted fashion with the C-C bond formation. nih.gov The stereoselectivity arises from the preferential attack on one of the diastereotopic faces of the enamine. nih.gov

Optically active tethered indenyl phosphine (B1218219) ligands have been shown to provide better stereoselective control over the chirality at the metal center in the oxidative addition of their rhodium complexes with alkyl halides. rsc.org This highlights the importance of ligand design in controlling the stereochemistry of metal-catalyzed reactions. The construction of chiral spiro-indenes with all-carbon quaternary stereocenters remains a challenge due to their rigid and hindered structures, underscoring the need for a deeper understanding of the reaction mechanisms to achieve high stereocontrol. researchgate.net

Computational Approaches to Mechanistic Elucidation

Computational chemistry has emerged as a powerful tool for the detailed investigation of reaction mechanisms in indene chemistry, providing insights that are often difficult to obtain through experimental methods alone. acs.orgscielo.br These theoretical approaches allow for the exploration of potential energy surfaces, the characterization of transient species such as transition states and intermediates, and the quantification of kinetic and thermodynamic parameters that govern chemical reactions. scielo.bracs.org

At the heart of computational mechanistic elucidation lies a hierarchy of methods designed to solve the molecular Schrödinger equation. These range from semi-empirical methods to more rigorous ab initio and Density Functional Theory (DFT) calculations. scielo.br For indene chemistry, DFT has become particularly prevalent due to its favorable balance of computational cost and accuracy. researchgate.netpku.edu.cnrsc.org Functionals such as B3LYP are commonly employed, often in conjunction with various basis sets (e.g., 6-31G*, 6-311++G(d,p)) to model the electronic structure of reactants, intermediates, and transition states. researchgate.net

A primary goal of these computational studies is to map out the reaction pathway. This is achieved by locating the stationary points on the potential energy surface, which correspond to energy minima for reactants, products, and intermediates, and first-order saddle points for transition states. scielo.br The intrinsic reaction coordinate (IRC) is then calculated to confirm that a given transition state connects the intended reactants and products. mdpi.com

For instance, in the study of indene formation, computational methods have been used to investigate various reaction pathways. nih.gov These studies can reveal the step-by-step process of bond formation and cleavage, providing a detailed molecular-level picture of the reaction mechanism. acs.org The calculated activation energies for different potential pathways can help to identify the most favorable reaction route.

The following table illustrates the type of data generated from computational studies to compare different reaction pathways. The values are hypothetical and serve to demonstrate the application of these methods.

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Pathway A | DFT (B3LYP) | 6-31G | 25.4 |

| Pathway B | DFT (B3LYP) | 6-31G | 32.1 |

| Pathway C | MP2 | cc-pVTZ | 28.9 |

Furthermore, computational approaches are invaluable for understanding the stereoselectivity and regioselectivity of reactions involving indene derivatives. For example, in Diels-Alder reactions, DFT calculations can predict whether the endo or exo product is favored by calculating the activation energies of the respective transition states. rsc.org The geometric parameters of the transition states, such as the lengths of the forming bonds, can provide insights into the asynchronous or synchronous nature of the cycloaddition.

The table below provides a hypothetical comparison of the calculated parameters for endo and exo transition states in a Diels-Alder reaction involving a substituted indene.

| Transition State | Forming Bond 1 (Å) | Forming Bond 2 (Å) | Calculated Activation Energy (kcal/mol) |

| Endo | 2.15 | 2.28 | 18.7 |

| Exo | 2.18 | 2.31 | 20.5 |

In addition to energetic and geometric information, computational studies can also provide insights into the electronic nature of the reaction mechanism. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can explain the reactivity and selectivity observed. researchgate.net The Global Electron Density Transfer (GEDT) can be calculated to assess the polar nature of a reaction. mdpi.com

The influence of solvent on reaction mechanisms can also be modeled using computational methods, either through implicit solvent models (e.g., Polarizable Continuum Model) or by including explicit solvent molecules in the calculation. scielo.brresearchgate.net This allows for a more realistic simulation of the reaction conditions and can be crucial for accurately predicting reaction outcomes.

While computational studies provide a wealth of information, it is important to note that the accuracy of the results is highly dependent on the chosen level of theory and basis set. scielo.br Experimental validation of computational predictions remains a critical aspect of mechanistic studies. acs.org The synergy between computational and experimental approaches provides a comprehensive understanding of the intricate reaction mechanisms in indene chemistry. scielo.br

Computational and Theoretical Investigations of 2 Ethyl 7 Phenyl 1h Indene and Indene Scaffolds

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govruc.dk It is widely applied to organic systems, including indene (B144670) derivatives, to predict their behavior. scientific.netresearchgate.net

Electronic Structure and Stability Predictions

DFT calculations are instrumental in determining the electronic structure and thermodynamic stability of molecules like 2-Ethyl-7-phenyl-1H-indene. The geometry of the molecule is optimized to find the lowest energy conformation, which corresponds to the most stable structure. mdpi.com For substituted indenes, stability is influenced by factors such as steric hindrance and electronic effects imparted by the substituents.

HOMO-LUMO Energy Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and chemical reactivity. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ajchem-a.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ajchem-a.comdergipark.org.tr

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the ground state. arxiv.org In substituted indenes, the nature of the substituents significantly alters the HOMO and LUMO energy levels. nih.govmdpi.comnih.gov For this compound, the ethyl group would slightly raise the HOMO energy, while the π-system of the phenyl group would interact with the indene π-system, affecting both HOMO and LUMO levels. DFT calculations can precisely model these effects. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1H-Indene (Parent) | -6.15 | -1.55 | 4.60 |

| 2-Methyl-1H-indene | -6.08 | -1.51 | 4.57 |

| 7-Phenyl-1H-indene | -5.95 | -1.70 | 4.25 |

| Hypothetical this compound | -5.90 | -1.68 | 4.22 |

Note: The values in this table are illustrative examples based on typical DFT calculation results for similar compounds and are not experimental data for the specific molecules listed.

Atomization Energy Calculations

Atomization energy is the energy required to break all the chemical bonds in a molecule in its gaseous state, separating it into its constituent atoms. It is a fundamental measure of the molecule's thermodynamic stability. DFT provides a reliable method for calculating the total electronic energy of the molecule and its individual atoms. The atomization energy is then derived from the difference between the sum of the energies of the isolated atoms and the energy of the optimized molecule. readthedocs.io While computationally intensive, this value provides a definitive measure of the stability of the indene scaffold as modified by its substituents. researchgate.net

Aromaticity Assessment and Electronic Delocalization Studies

The indene scaffold consists of a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring, resulting in a complex aromatic system. Aromaticity is a key concept related to stability and reactivity, arising from the delocalization of π-electrons in a cyclic structure. libretexts.org Several computational methods are used to quantify this property.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based method evaluates aromaticity based on the degree of bond length equalization in a ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values close to 0 suggest a non-aromatic system. researchgate.netrsc.org

Delocalization Indices (DI): Based on the Quantum Theory of Atoms in Molecules (QTAIM), delocalization indices quantify the number of electrons shared between atomic basins. scispace.com These indices can reveal the extent of π-electron delocalization along specific pathways within the fused ring system. nih.govscispace.com

These studies would likely show that the benzene ring of the indene core retains strong aromatic character, while the five-membered ring's aromaticity is more nuanced and significantly influenced by the substitution pattern.

Molecular Dynamics and Conformation Analysis

While DFT calculations focus on static, minimum-energy structures, molecules are dynamic entities. Molecular dynamics (MD) simulations can model the conformational flexibility of this compound over time at a given temperature. This is particularly important for understanding the behavior of the flexible ethyl group and the rotatable phenyl group.

Conformational analysis, often performed using a combination of molecular mechanics and DFT, identifies the most stable spatial arrangements (conformers) of the substituents. nih.gov For the phenyl group at the 7-position, a key parameter is the dihedral angle between the plane of the phenyl ring and the plane of the indene core. Steric hindrance between the phenyl ring's ortho-hydrogens and the indene system will dictate the preferred rotational angle. rsc.org Similarly, the ethyl group at the 2-position will have preferred rotational conformers. youtube.com Identifying the global minimum energy conformation and the energy barriers between different conformers is crucial for a complete understanding of the molecule's structure and properties. unibs.it

Theoretical Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting various spectroscopic parameters, which can be used to validate experimental results or to aid in the structural elucidation of newly synthesized compounds. nih.gov

NMR Spectra: DFT calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. ruc.dknih.govmdpi.com By comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be unequivocally assigned. rsc.orgmdpi.comnih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. arxiv.orgscispace.comresearchgate.netacs.orgnih.govresearchgate.net These calculations can predict the λ_max values and explain the electronic transitions (e.g., π→π*) responsible for the molecule's absorption of light. nih.gov

| Carbon Atom | DFT Calculated Shift (ppm) (GIAO/B3LYP) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| Indene C-7 (unsubstituted) | 125.1 | 124.8 | +0.3 |

| Phenyl-substituted C-7 | 139.5 | 139.2 | +0.3 |

| Phenyl C-1' (ipso) | 141.2 | 141.0 | +0.2 |

| Phenyl C-2'/C-6' (ortho) | 128.8 | 128.5 | +0.3 |

Note: The values in this table are representative of the typical accuracy achieved when comparing DFT-calculated NMR shifts with experimental data for similar structures.

Predicted Collision Cross Sections (CCS)

The prediction of Collision Cross Section (CCS) values through computational methods is a burgeoning field in analytical chemistry, offering a valuable orthogonal parameter to mass-to-charge ratio (m/z) and retention time in molecular identification. researchgate.net For novel or uncharacterized molecules like this compound, where experimental standards may not be available, in silico CCS prediction becomes particularly crucial. These predictions are often achieved using machine learning algorithms, such as support vector machines (SVM) or random forest models, trained on large datasets of experimentally determined CCS values. nih.govmdpi.com

These models utilize a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to forecast its CCS value. The accuracy of these predictions is a key consideration, with median relative errors for protonated and sodiated molecules often reported in the range of 1.50% to 2.2%. nih.govmdpi.com For a given molecule, CCS values can be predicted for different adducts, such as protonated ([M+H]⁺) and sodiated ([M+Na]⁺) ions, which can enhance the confidence in identification. arxiv.org

The utility of predicted CCS values lies in their ability to help differentiate between isomers and reduce the number of potential candidates in non-targeted screening. researchgate.net Even with a certain degree of prediction error, the use of CCS as a filtering criterion significantly improves specificity in compound identification workflows. arxiv.orgarxiv.org

Below is an illustrative table of predicted CCS values for this compound and related indene scaffolds, demonstrating the type of data generated in such computational studies.

| Compound | Formula | Adduct | Predicted CCS (Ų) | Prediction Error (%) |

| This compound | C₁₇H₁₆ | [M+H]⁺ | 185.4 | ± 2.5 |

| This compound | C₁₇H₁₆ | [M+Na]⁺ | 192.1 | ± 2.8 |

| 1H-Indene | C₉H₈ | [M+H]⁺ | 120.7 | ± 2.1 |

| 2-Phenyl-1H-indene | C₁₅H₁₂ | [M+H]⁺ | 165.9 | ± 2.4 |

Note: The data in this table are hypothetical and for illustrative purposes, based on typical values and prediction errors reported in the literature for compounds of similar size and class.

Simulated Absorption Spectra

Computational chemistry provides powerful tools for simulating the absorption spectra of molecules, offering insights into their electronic structure and transitions. For this compound and the broader class of indene scaffolds, techniques such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict their ultraviolet-visible (UV-Vis) absorption spectra.

These simulations calculate the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. The primary transition of interest is often the one from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which typically corresponds to the absorption band at the longest wavelength (λmax). The simulated spectrum provides information on the wavelengths of maximum absorption and the relative intensities of these absorptions.

The substitution pattern on the indene scaffold, such as the presence of ethyl and phenyl groups in this compound, is expected to influence the electronic properties and thus the absorption spectrum. For instance, the phenyl group, acting as a chromophore, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 1H-indene.

A representative table of simulated absorption data for this compound and related compounds is presented below.

| Compound | Major Electronic Transition | λmax (nm) | Oscillator Strength (f) |

| This compound | S₀ → S₁ | 295 | 0.15 |

| 1H-Indene | S₀ → S₁ | 250 | 0.08 |

| 2-Phenyl-1H-indene | S₀ → S₁ | 280 | 0.12 |

Note: The data in this table are hypothetical and for illustrative purposes, based on general principles of UV-Vis spectroscopy and computational chemistry.

Modeling of Reactivity and Reaction Pathways

For instance, in the context of cycloaddition reactions, such as the Diels-Alder reaction, computational models can predict the feasibility, stereoselectivity, and regioselectivity of the reaction. mdpi.com These models often involve calculating the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants to assess their reactivity. The electronic effects of substituents, such as the ethyl and phenyl groups on the indene ring, can be quantitatively evaluated to predict their influence on the reaction course. mdpi.com

Furthermore, computational modeling can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction kinetics, providing a deeper understanding of the reaction mechanism.

The following table illustrates the type of data that could be generated from a computational study on the reactivity of indene derivatives in a hypothetical Diels-Alder reaction.

| Reactant | HOMO Energy (eV) | LUMO Energy (eV) | Activation Energy (kcal/mol) |

| This compound | -5.8 | -1.2 | 18.5 |

| 1H-Indene | -6.2 | -0.9 | 22.1 |

| 2-Phenyl-1H-indene | -6.0 | -1.1 | 20.3 |

Note: The data in this table are hypothetical and for illustrative purposes, demonstrating the application of computational chemistry to predict chemical reactivity.

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking and molecular dynamics simulations, are invaluable for investigating the non-covalent interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein. nih.govnih.gov These methods predict the preferred binding orientation of a ligand within the active site of a receptor and estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov

The interactions are governed by various forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. mdpi.com For a molecule like this compound, the phenyl group could participate in pi-pi stacking or pi-alkyl interactions, while the ethyl group and the indene core would likely be involved in hydrophobic interactions. mdpi.com

Molecular docking studies can screen large libraries of compounds to identify potential binders for a specific target. Subsequent molecular dynamics simulations can then provide a more detailed picture of the dynamic behavior of the ligand-receptor complex over time, offering insights into the stability of the binding mode. The binding free energy, which can be calculated from these simulations, provides a more accurate estimation of the binding affinity. nih.gov

An example of the kind of data generated from a molecular docking study of this compound with a hypothetical protein target is shown in the table below.

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |

| This compound | Hypothetical Kinase A | -8.2 | Phe120, Leu150, Val180 | Hydrophobic, pi-pi stacking |

| 1H-Indene | Hypothetical Kinase A | -5.5 | Leu150, Val180 | Hydrophobic |

| 2-Phenyl-1H-indene | Hypothetical Kinase A | -7.5 | Phe120, Leu150, Val180 | Hydrophobic, pi-pi stacking |

Note: The data in this table are hypothetical and for illustrative purposes, intended to represent the output of in silico molecular interaction studies.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of 2-Ethyl-7-phenyl-1H-indene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are used to confirm the presence of the ethyl, phenyl, and indene (B144670) moieties and their specific arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The ethyl group is characterized by a triplet signal for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from coupling to each other. The protons of the indene core and the phenyl ring typically appear in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum will show distinct signals for the two carbons of the ethyl group, the six carbons of the phenyl substituent, and the nine carbons of the indene framework. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on analyses of structurally similar substituted indenes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.2 (triplet) | ~14-16 |

| Ethyl -CH₂- | ~2.5 (quartet) | ~23-25 |

| Indene H1/H3 | ~3.4 (singlet-like) | ~38-40 |

| Indene H4, H5, H6 | ~7.0-7.4 (multiplet) | ~120-128 |

| Phenyl H2', H3', H4', H5', H6' | ~7.3-7.6 (multiplet) | ~127-130 |

| Indene C2 | N/A | ~145-148 |

| Indene C7 | N/A | ~140-143 |

| Phenyl C1' | N/A | ~135-138 |

| Other Aromatic/Olefinic C | N/A | ~120-145 |

Note: These are estimated values based on general principles and data for related compounds. Actual experimental values may vary.

To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the precise connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a detailed molecular map.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons on the indene and phenyl aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the ethyl group's –CH₂– protons to the correct –CH₂– carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are used to identify the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands corresponding to:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl group and the CH₂ of the indene ring) appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations from both the indene and phenyl moieties are expected in the 1450-1650 cm⁻¹ region. scialert.net

C-H bending: Out-of-plane bending vibrations for the substituted aromatic rings provide information about the substitution pattern and appear in the 690-900 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, making it effective for observing the C=C bonds of the aromatic systems.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1650 | IR, Raman |

| CH₂ Scissoring | ~1465 | IR |

Electronic Absorption and Emission Spectroscopy

These spectroscopic methods provide insight into the electronic structure of the molecule by examining how it interacts with ultraviolet (UV) and visible light.

UV-Visible spectrophotometry measures the absorption of light as a function of wavelength. The spectrum of this compound is expected to be dominated by π→π* electronic transitions within the conjugated π-systems of the phenyl and indene aromatic rings. The conjugation between these two systems influences the energy of these transitions. The spectrum typically displays one or more absorption maxima (λmax), which are characteristic of the molecule's chromophore. For phenyl-substituted indenes, intense absorption bands are generally observed in the UV region. acs.org

Photoluminescence spectroscopy investigates the light emitted by a molecule after it has absorbed light. Many polycyclic aromatic compounds exhibit fluorescence. If this compound is fluorescent, a luminescence spectrometer can be used to measure its emission spectrum, which is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a Stokes shift).

Solvatochromic Behavior Investigations

Solvatochromism, the change in a substance's color with the polarity of the solvent, provides valuable information about the electronic structure and intermolecular interactions of a molecule. While direct experimental studies on the solvatochromic behavior of this compound are not extensively documented, the photophysical properties of structurally related donor-acceptor substituted systems offer a predictive framework. rsc.orgacs.orgbeilstein-journals.org

In molecules with donor-π-acceptor (D-π-A) structures, the solvent polarity can significantly influence the energy levels of the ground and excited states, leading to shifts in absorption and emission spectra. nih.gov For a molecule like this compound, the phenyl group and the indene nucleus can act as π-systems. If functionalized with electron-donating or electron-withdrawing groups, it would likely exhibit solvatochromism. For instance, a positive solvatochromism (a redshift in emission with increasing solvent polarity) is often observed, indicating a larger dipole moment in the excited state compared to the ground state. nih.gov The extent of this shift can be correlated with solvent polarity scales such as the Kamlet-Taft parameters. semanticscholar.org

Table 1: Predicted Solvatochromic Shifts in Hypothetically Substituted this compound This table is a hypothetical representation based on the behavior of similar compounds.

| Solvent | Polarity (ET(30)) | Predicted Absorption λmax (nm) | Predicted Emission λmax (nm) |

| n-Hexane | 31.0 | ~320 | ~380 |

| Toluene | 33.9 | ~325 | ~395 |

| Dichloromethane | 40.7 | ~330 | ~415 |

| Acetonitrile | 45.6 | ~335 | ~430 |

| Methanol | 55.4 | ~340 | ~450 |

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, data from the closely related compound, 2-(4-methoxyphenyl)-1H-indene, offers valuable insights into the likely solid-state conformation. nih.gov

The indene ring system in such compounds is typically almost planar. nih.gov The phenyl and ethyl substituents would be attached to this core. The planarity of the aromatic systems facilitates specific intermolecular interactions that dictate the molecular packing.

Table 2: Crystallographic Data for the Analogous Compound 2-(4-methoxyphenyl)-1H-indene nih.gov

| Parameter | Value |

| Chemical Formula | C16H14O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.8347 (8) |

| b (Å) | 7.5584 (10) |

| c (Å) | 26.135 (4) |

| β (°) | 92.772 (11) |

| Volume (ų) | 1151.3 (3) |

Molecular Packing and Intermolecular Interactions

In the solid state, molecules of phenyl-substituted indenes are expected to arrange themselves to maximize favorable intermolecular interactions. These interactions are likely to include:

π-π Stacking: The planar phenyl and indene rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The efficiency of this stacking is influenced by the presence and nature of substituents.

C-H···π Interactions: Hydrogen atoms from the ethyl group or the aromatic rings can interact with the electron-rich π-systems of neighboring molecules. These interactions play a significant role in the packing of many aromatic compounds. mdpi.comiucr.org

The specific arrangement will be a balance between these attractive forces and steric repulsion from the ethyl group. The way molecules pack in the solid state can be influenced by subtle changes in molecular structure. rsc.org

Correlation with Solid-State Photophysical Properties

The arrangement of molecules in the crystal lattice has a profound impact on the solid-state photophysical properties, such as fluorescence. nih.gov Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation or in the solid state. frontiersin.orgrsc.org This is often due to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels.

For this compound, the solid-state emission would be highly dependent on the degree of π-π stacking and the prevention of rotational freedom of the phenyl group relative to the indene core. A twisted conformation in the solid state might lead to lower fluorescence quantum yields, whereas a more planar and rigid arrangement could enhance emission. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound (C17H16, molecular weight: 220.31 g/mol ), electron ionization mass spectrometry (EI-MS) would likely produce a distinct fragmentation pattern.

The fragmentation of aromatic compounds is well-characterized. libretexts.orgyoutube.com Key fragmentation pathways for this compound would likely involve:

Loss of a methyl radical (•CH3): Cleavage of the ethyl group to form a stable secondary benzylic-type cation is a probable event, leading to a fragment at m/z 205.

Loss of an ethyl radical (•C2H5): Direct loss of the entire ethyl group would result in a fragment at m/z 191.

Fragmentation of the Indene Ring: The indene structure can undergo complex rearrangements and fragmentation, leading to characteristic ions.

Formation of a Tropylium (B1234903) Cation: A common rearrangement for alkyl-substituted aromatic compounds is the formation of the highly stable tropylium cation (C7H7+) at m/z 91. youtube.com

Table 3: Predicted Key Mass Fragments of this compound

| m/z | Proposed Fragment Identity |

| 220 | Molecular Ion [M]+• |

| 205 | [M - CH3]+ |

| 191 | [M - C2H5]+ |

| 115 | Indene-related fragment |

| 91 | Tropylium cation [C7H7]+ |

Advanced Separation Techniques for Purity and Isomer Analysis (e.g., HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential techniques for assessing the purity of this compound and for separating it from potential isomers.

GC-MS Analysis: GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. nist.gov In GC, separation is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. Isomers of phenyl-indenes would likely have very similar boiling points, but they can often be separated on a suitable capillary column, such as one with a phenyl-substituted polysiloxane stationary phase. The mass spectrometer then provides mass information for the separated components, confirming their identity and molecular weight. vurup.sk

Applications of 2 Ethyl 7 Phenyl 1h Indene and Indene Derivatives in Advanced Materials Science

Optoelectronic and Photovoltaic Applications

Use in Organic Photovoltaic Devices

There is currently no available scientific literature or research data detailing the use or performance of 2-Ethyl-7-phenyl-1H-indene in organic photovoltaic (OPV) devices.

In the broader context of indene (B144670) derivatives, these molecules have been explored as building blocks for non-fullerene acceptors and as modifications to donor materials in OPV cells. The rigid and planar structure of the indene core can be functionalized to tune the electronic and optical properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for efficient charge separation and transport. However, without specific studies on this compound, its potential efficiency, stability, or even suitability for use in organic solar cells is unknown.

Fluorescent and Luminescent Materials

Specific data on the fluorescent and luminescent properties of This compound are not available in published research. The following sections discuss phenomena observed in other, more complex indene derivatives.

No studies have been published on the aggregation-induced emission enhancement (AIEE) properties of This compound .

The AIEE phenomenon is a characteristic of certain luminogenic molecules that are non-emissive or weakly emissive in dilute solutions but become highly fluorescent upon aggregation. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While some complex indene derivatives have been designed to exhibit AIEE, there is no evidence to suggest that the specific molecular structure of this compound would lead to this behavior.

There is no documented research on the mechanofluorochromic properties of This compound .

Mechanofluorochromism is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding or shearing. This property is often associated with changes in the molecular packing and intermolecular interactions within the solid state. Certain indene-1,3-dione methylene-4H-pyran derivatives have demonstrated mechanofluorochromic behavior, where the fluorescence emission shifts upon the transformation between crystalline and amorphous states. guidechem.com However, these are structurally distinct from this compound, and no similar properties have been reported for the latter.

There is no information available on the use of This compound in the design of full-color fluorescence systems.

The development of full-color fluorescence systems often involves the synthesis of a series of molecules with systematically tuned emission wavelengths spanning the visible spectrum. This is typically achieved by modifying the electron donor and acceptor groups within a core chromophore to modulate the intramolecular charge transfer characteristics. For instance, push-pull type indenoindene (B15069699) derivatives have been shown to exhibit full-color fluorescence solvatochromism. The suitability of this compound as a scaffold or component in such systems has not been investigated.

Nonlinear Optical (NLO) Materials

No research has been published on the nonlinear optical (NLO) properties of This compound .

NLO materials are of interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its hyperpolarizability, which can be enhanced by features such as extended π-conjugation and the presence of strong electron-donating and electron-withdrawing groups. While the indene scaffold can be incorporated into donor-acceptor chromophores to create materials with NLO properties, the specific contribution of the ethyl and phenyl substituents in this compound to any potential NLO response is unknown.

Indene-Based Scaffolds in Advanced Functional Material Design

While the indene nucleus is a versatile scaffold in the design of functional materials, there is a lack of specific examples in the scientific literature where This compound is used as a foundational structure for advanced functional materials.

The indene framework, a fusion of a benzene (B151609) and a cyclopentene (B43876) ring, offers a rigid and planar bicyclic system that can be chemically modified at various positions. This allows for the synthesis of a wide range of derivatives with tailored properties for applications in pharmaceuticals, polymers, and electronic materials. The accessibility of various synthetic routes to indene derivatives makes them attractive building blocks in materials science. However, the potential of this compound as a precursor or key component in the design of more complex functional materials has not been explored in available research.

Derivatization and Functionalization Strategies for Indene Scaffolds

Regioselective and Stereoselective Functionalization

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. For the indene (B144670) scaffold, several modern synthetic methods can be applied to achieve this controlled functionalization.

One such approach is the cascade iodoalkylation of alkynes, which allows for the stereoselective construction of functionalized indenes. nih.govacs.org This method results in products with an exocyclic double bond and various functional groups that can be further transformed. nih.govacs.org In the context of 2-Ethyl-7-phenyl-1H-indene, electrophilic attack would be directed by the electronic properties of the ethyl and phenyl groups. The ethyl group at the C2 position is an electron-donating group, which tends to activate the five-membered ring for electrophilic substitution. Conversely, the phenyl group at C7 can exert complex electronic effects and significant steric hindrance, influencing the accessibility of adjacent positions on the benzene (B151609) ring.

Metal-free synthesis, such as BCl₃-mediated cyclization of o-alkynylstyrenes, offers another route to selectively create boron-functionalized indenes. acs.orgnih.gov These borylated intermediates are exceptionally versatile and can be used in a variety of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds with high precision. acs.orgnih.gov Applying this to the target molecule, a precursor could be designed to yield borylation at a specific position, guided by the steric bulk and electronic influence of the pre-existing ethyl and phenyl substituents.

Introduction of Diverse Substituents on the Indene Core

A variety of catalytic systems have been developed to introduce diverse functional groups onto the indene core. These methods provide access to a broad range of derivatives that would otherwise be difficult to synthesize.

A powerful strategy involves a sequence of Palladium-catalyzed Suzuki coupling followed by Ruthenium-catalyzed ring-closing metathesis. figshare.com This approach starts with readily available substituted phenols and allows for the controlled construction of highly functionalized indene derivatives in excellent yields. figshare.com For this compound, this could be adapted to build upon the existing phenyl group or to construct the indene skeleton with additional substituents already in place.

Furthermore, organocuprate addition reactions represent an efficient method for installing alkyl groups. For example, the reaction of an allyl acetate (B1210297) precursor with a Grignard reagent in the presence of a copper catalyst can yield 1-alkyl-1H-indene-2-carboxylates. researchgate.net This highlights a potential pathway for introducing further alkyl diversity onto the five-membered ring of the this compound system.

| Functionalization Method | Introduced Group | Catalyst/Reagent | Potential Application Site on Indene Core |

| Cascade Iodoalkylation | -CN, -COOEt, -I, -OMe | Base-promoted | Five-membered ring |

| BCl₃-Mediated Cyclization | Boron functional groups | BCl₃ | Benzene or Five-membered ring |

| Suzuki Coupling | Aryl, Vinyl groups | Palladium catalyst | Benzene ring |

| Organocuprate Addition | Alkyl groups | LiCuBr₂ / Grignard | Five-membered ring |

Synthesis of Multifunctional Indene Derivatives

The synthesis of indenes bearing multiple functional groups is crucial for developing materials and pharmacophores with complex activities. Methodologies that allow for the one-pot or sequential introduction of several substituents are highly valuable.

The cascade iodoalkylation strategy is a prime example of creating multifunctional indenes in a single operation, introducing groups such as cyano, ester, iodo, and methoxy (B1213986) functionalities alongside an exocyclic double bond. nih.govacs.org These products serve as versatile platforms for further modifications. For instance, the resulting iodo-indene can undergo subsequent reactions like decarboxylative protodeiodination to form challenging C-N bonds. nih.govacs.org Starting with a precursor to this compound, this approach could yield derivatives with a combination of electron-withdrawing and electron-donating groups, significantly altering the molecule's electronic properties.

Similarly, the synthesis of boron-functionalized indenes opens the door to a wide array of multifunctional derivatives through subsequent C-B bond derivatization. acs.orgnih.gov This allows for the programmed installation of different groups, demonstrating the versatility of this method for creating complex molecular architectures based on the indene scaffold. acs.orgnih.gov

Influence of Substituent Effects on Reactivity and Properties (e.g., Ethyl vs. Methyl, Phenyl Substitution)

The substituents on an aromatic ring profoundly affect its reactivity and the orientation of incoming electrophiles. lumenlearning.comlibretexts.org In this compound, both the ethyl and phenyl groups play a critical role in modulating the chemical properties of the indene core.

Phenyl Substitution: The phenyl group at the C7 position influences the reactivity of the benzene portion of the indene.

Inductive Effect: The sp² hybridized carbons of the phenyl ring are more electronegative than the sp² carbon of the indene's benzene ring to which it is attached, resulting in a weak electron-withdrawing inductive effect (-I).

Resonance Effect: The phenyl group can donate or withdraw electron density via its π-system (a resonance effect). This can stabilize intermediates formed during electrophilic aromatic substitution. stackexchange.com In electrophilic attack on the indene's benzene ring, the phenyl group can help delocalize the positive charge of the carbocation intermediate, particularly if the attack occurs at the ortho or para positions relative to the indene core's attachment point.

Steric Effect: The phenyl group is bulky and will sterically hinder attack at the adjacent C6 position of the indene ring.

Ethyl vs. Methyl Substitution: The C2 position is occupied by an ethyl group.

Inductive Effect: Alkyl groups, like ethyl and methyl, are electron-donating through an inductive effect (+I). lumenlearning.com This increases the electron density of the five-membered ring, making it more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted indene.

Comparison: An ethyl group is a slightly stronger electron-donating group than a methyl group due to having more C-C bonds that can contribute to hyperconjugation and a larger polarizable electron cloud. Therefore, this compound would be expected to be marginally more reactive at the five-membered ring than its 2-methyl counterpart.

Steric Effect: The ethyl group is larger than a methyl group, which can introduce slightly more steric hindrance to reactions occurring at or near the C2 position.

| Substituent | Position | Inductive Effect | Resonance Effect | Steric Effect | Overall Impact on Reactivity |

| Phenyl | C7 | Weakly Withdrawing (-I) | Stabilizing | High | Directs substitution on the benzene ring; steric hindrance at C6. |

| Ethyl | C2 | Donating (+I) | N/A (Hyperconjugation) | Moderate | Activates the five-membered ring towards electrophilic attack. |

| Methyl (for comparison) | C2 | Donating (+I) | N/A (Hyperconjugation) | Low-Moderate | Activates the five-membered ring, slightly less than ethyl. |

Q & A

Basic: What are the recommended synthetic routes for 2-Ethyl-7-phenyl-1H-indene, and how can purity be optimized?

Answer:

Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions to introduce the ethyl and phenyl groups onto the indene backbone. For example, highlights the use of phenylethyl groups fused to indene via alkylation protocols. To optimize purity:

- Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) for separation.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS.

- Monitor reaction progress with TLC (Rf ~0.3–0.5 in hexane:EtOAc 9:1) .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Key techniques include:

- X-ray crystallography : Resolve bond lengths and angles (e.g., C1–C2 bond length ~1.46 Å, consistent with conjugated systems) .

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 221.133 (calculated: 221.133) .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Answer:

Adopt methodologies from related indene derivatives ( ):

- Enzyme inhibition assays : Use Ellman’s method for acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition. Compare IC50 values (e.g., 1.08 µM for BuChE in indene carboxamides ).

- Cellular assays : Test cytotoxicity (MTT assay) against cancer lines (e.g., pancreatic cancer models ).

- Aggregation studies : For neurodegenerative targets, employ thioflavin T fluorescence to monitor Aβ1–42 inhibition .

Advanced: How should structural modifications to this compound be prioritized for structure-activity relationship (SAR) studies?

Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO2) at position 2 to enhance electrophilicity .

- Substituent effects : Replace the ethyl group with bulkier alkyl chains to probe steric effects on receptor binding .

- Computational guidance : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like BuChE’s peripheral anionic site .

Advanced: How can contradictory data on indene derivatives’ biological activity be resolved?

Answer:

Contradictions often arise from assay variability or structural ambiguities. Mitigate by:

- Standardizing assays : Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme sources (e.g., human recombinant BuChE) .

- Validating purity : Re-test compounds with ≥95% purity (HPLC-verified) to exclude impurity-driven artifacts.

- Cross-study comparisons : Meta-analyze data from multiple sources (e.g., PubChem, vs. 8) to identify trends .

Basic: What spectroscopic techniques are critical for characterizing intermediates during synthesis?

Answer:

- IR spectroscopy : Confirm functional groups (e.g., C=C stretch at ~1600 cm⁻¹).

- ¹H/¹³C NMR : Track regioselectivity (e.g., absence of undesired isomers).

- UV-Vis : Monitor π→π* transitions (λmax ~250–300 nm) for conjugated systems .

Advanced: What computational methods support the prediction of this compound’s physicochemical properties?

Answer:

- ACD/Labs Percepta : Predict logP (e.g., ~4.2) and solubility (e.g., 0.01 mg/mL in water) .

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., HOMO = -6.2 eV) to assess redox stability .

- Molecular dynamics (MD) : Simulate membrane permeability for drug-likeness evaluation .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?

Answer:

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane).

- Temperature gradients : Slowly cool saturated solutions from 40°C to 4°C.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 1H-Indene derivatives, ) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis ( notes indene derivatives as hazardous).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can researchers integrate this compound into materials science applications?

Answer:

- Polymer precursors : Co-polymerize with styrene via radical initiation (e.g., AIBN at 70°C) to enhance thermal stability (Tg >150°C) .

- Liquid crystals : Functionalize with mesogenic groups (e.g., biphenyl) and study phase transitions via DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.